Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a phenyl group and an ethyl ester group, along with a difluorobenzamido moiety. The presence of fluorine atoms in the benzamido group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzamido group can form strong hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methoxybenzamide: Known for its antibacterial activity and interaction with the FtsZ protein.
4-Hydroxy-2-quinolones: Exhibits various biological activities and is used in drug research.
Uniqueness
Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene ring with a difluorobenzamido group, which imparts enhanced stability and biological activity. This makes it a valuable compound for developing new materials and studying biological processes .
Properties
IUPAC Name |
ethyl 2-[(2,6-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVVEJGGUSMRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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